IMidazo[1,2-b]pyridazine-3-carbonitrile
Description
Significance of the Imidazo[1,2-b]pyridazine (B131497) Scaffold as a Privileged Heterocyclic System
The imidazo[1,2-b]pyridazine scaffold is a fused heterocyclic system that is considered a "privileged structure" in medicinal chemistry. nih.govdntb.gov.ua This designation is reserved for molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile foundation for drug discovery. The unique arrangement of nitrogen atoms in the fused imidazole (B134444) and pyridazine (B1198779) rings endows the scaffold with specific physicochemical properties, such as a significant dipole moment, which facilitates strong hydrogen bonding interactions with protein targets. nih.gov
The therapeutic potential of this scaffold was prominently highlighted by the FDA approval of ponatinib (B1185), a multi-targeted tyrosine kinase inhibitor containing the imidazo[1,2-b]pyridazine core, used in the treatment of specific types of leukemia. nih.govnih.gov The success of ponatinib spurred a resurgence of interest in this heterocyclic system, leading to extensive research into its derivatives for a wide array of pharmacological applications. nih.govresearchgate.net
Researchers have successfully synthesized and evaluated imidazo[1,2-b]pyridazine derivatives demonstrating a broad spectrum of biological activities. These include:
Anticancer: Primarily through kinase inhibition. nih.govresearchgate.net
Antiviral: Showing broad-spectrum activity against viruses like human rhinoviruses and poliovirus. nih.gov
Antiparasitic: With demonstrated potential in treating malaria and leishmaniasis. nih.govpasteur.fr
Neuroprotective: Including anticonvulsant properties and as ligands for imaging β-amyloid plaques associated with Alzheimer's disease. researchgate.netacs.org
Anti-inflammatory: Acting as inhibitors of TNF-α production. dergipark.org.tr
Antibacterial and Antifungal: Exhibiting activity against various bacterial strains and phytopathogenic fungi. nih.govresearchgate.net
This wide range of activities underscores the scaffold's versatility and establishes it as a cornerstone for developing novel therapeutic agents. nih.govresearchgate.net
Contemporary Research Focus on Imidazo[1,2-b]pyridazine-3-carbonitrile and its Analogues
Building upon the established significance of the parent scaffold, contemporary research has increasingly focused on specific analogues, with this compound emerging as a compound of particular interest. The introduction of a carbonitrile (-C≡N) group at the 3-position of the scaffold provides a key chemical handle for further synthetic modifications and can significantly influence the molecule's electronic properties and binding interactions.
Recent studies highlight the development of potent inhibitors for various protein kinases by modifying this core structure. For instance, derivatives of imidazo[1,2-b]pyridazine have been developed as potent, selective, and orally active inhibitors of Tyk2 JH2, a key target in autoimmune diseases. nih.gov In another study, a series of novel imidazo[1,2-b]pyridazine derivatives were discovered to be potent second-generation Tropomyosin receptor kinase (TRK) inhibitors, capable of overcoming multiple resistance mutations that arise during cancer therapy. nih.govresearchgate.net
The table below summarizes key findings from recent research on imidazo[1,2-b]pyridazine analogues, showcasing their potent inhibitory activities.
| Compound/Derivative | Target | Key Finding (IC₅₀/Kᵢ) | Therapeutic Area | Reference |
| Compound 15m | TRKʷᵗ, TRKᴳ⁵⁹⁵ᴿ, TRKᴳ⁶⁶⁷ᶜ | IC₅₀ = 0.08 nM, 2.14 nM, 0.68 nM | Cancer | nih.gov |
| Compound 24 | CDK12/13 | IC₅₀ = 15.5 nM (CDK12), 12.2 nM (CDK13) | Triple-Negative Breast Cancer | nih.gov |
| Derivative 4 | β-Amyloid Plaques | Kᵢ = 11.0 nM | Alzheimer's Disease Imaging | acs.orgnih.gov |
| 6q-t Derivatives | Tyk2 JH2 | Kᵢ = 0.015 - 0.035 nM | Autoimmune Diseases | nih.gov |
| Compound 20a | PfCLK1, DYRK1A | IC₅₀ = 32 nM (PfCLK1), 50 nM (DYRK1A) | Malaria / Cancer | pasteur.fr |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.
These findings demonstrate that the this compound scaffold and its close analogues serve as a powerful platform for generating highly potent and selective inhibitors for critical biological targets.
Overview of this compound as a Key Intermediate in Advanced Therapeutic Candidate Synthesis
The synthesis of the imidazo[1,2-b]pyridazine core itself is typically achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone. nih.govresearchgate.net Once the core is formed, the carbonitrile group can be hydrolyzed to a carboxylic acid. For example, 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, a key intermediate in the manufacturing of the drug Risdiplam, is synthesized from related precursors. mdpi.com This carboxylic acid derivative can then be coupled with various amines to create a diverse library of amide derivatives, as demonstrated in studies exploring new antibacterial agents. researchgate.net
The synthesis of potent Tyk2 inhibitors provides a clear example of this building-block approach. An advanced imidazo[1,2-b]pyridazine carboxylic acid intermediate was coupled with various aminopyridones to generate a series of highly potent final compounds. nih.gov This modular synthesis strategy allows for the systematic exploration of structure-activity relationships (SAR), enabling chemists to fine-tune the molecule's properties for optimal therapeutic effect. The versatility of the scaffold and the strategic placement of reactive groups like the carbonitrile make it an indispensable tool in the multi-step synthesis of next-generation pharmaceuticals.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4N4 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
imidazo[1,2-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-4-6-5-9-7-2-1-3-10-11(6)7/h1-3,5H |
InChI Key |
YLXWTAXPOOYRSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Imidazo 1,2 B Pyridazine 3 Carbonitrile and Derivatives
Cyclocondensation and Base-Mediated Cyclization Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of the imidazo[1,2-b]pyridazine (B131497) ring system. These methods typically involve the formation of the imidazole (B134444) ring onto a pre-existing pyridazine (B1198779) core.
A foundational method for constructing the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-halocarbonyl compound, such as an α-bromoketone. nih.govaraijournal.com This reaction proceeds under mild basic conditions, often using sodium bicarbonate. nih.gov The introduction of a halogen on the pyridazine ring is crucial for the success of this synthesis, as it directs the alkylation by the α-bromoketone to the desired ring nitrogen, facilitating the cyclization to form the bicyclic product. nih.gov
For instance, the reaction of 3-amino-6-halopyridazines with various α-bromoketones provides a direct route to 2-substituted imidazo[1,2-b]pyridazines. This approach is versatile, allowing for the introduction of various substituents at the 2-position of the fused heterocyclic system.
Table 1: Synthesis of Imidazo[1,2-b]pyridazine Derivatives via Condensation
| Starting Amine | α-Halocarbonyl Compound | Base | Product |
|---|---|---|---|
| 3-Amino-6-chloropyridazine | 1-Chloroacetone | Sodium Bicarbonate | 6-Chloro-2-methylimidazo[1,2-b]pyridazine umich.edu |
| 3-Amino-6-arylpyridazine | Phenacyl bromide | Reflux | 2,6-Diaryl-imidazo[1,2-b]pyridazine araijournal.com |
This table illustrates representative examples of the condensation reaction.
A highly efficient, two-step, one-pot method has been developed for the synthesis of imidazo[1,2-b]pyridazine-3-carbonitriles. ias.ac.insci-hub.se This strategy begins with the reaction of a 3-aminopyridazine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This initial step forms an N,N-dimethyl-N'-pyridinyl-formamidine intermediate. ias.ac.ingoogle.com
In the second step, without isolation of the intermediate, the reaction mixture is treated with bromoacetonitrile. A base-mediated cyclization then occurs to afford the desired imidazo[1,2-b]pyridazine-3-carbonitrile derivative. sci-hub.se This protocol is valued for its practicality and ability to produce the target compounds in moderate to high yields. ias.ac.in For example, 6-chlorothis compound can be synthesized from 3-amino-6-chloropyridazine using this method. google.com The process involves reacting 3-amino-6-chloropyridazine with DMF-DMA, followed by the addition of bromoacetonitrile and a base like a saturated sodium carbonate solution to induce cyclization and precipitation of the product. google.com
Table 2: One-Pot Synthesis of 6-Chlorothis compound google.com
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1 | 3-Amino-6-chloropyridazine, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | N,N-dimethyl-N'-(6-chloro-pyridazin-3-yl)-formamidine |
This table outlines the key steps in the one-pot synthesis.
Phosphorus oxychloride (POCl₃) is a versatile reagent in heterocyclic synthesis, often employed as a dehydrating and cyclizing agent. In the context of imidazo[1,2-b]pyridazine synthesis, POCl₃ can promote the intramolecular cyclization of suitable precursors. For instance, the cyclization of an intermediate like 2-(3-aminopyridin-2-yl)-6-chloropyridazin-3(2H)-one can be achieved using POCl₃ to construct a fused pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system. scispace.com While not a direct synthesis of the parent this compound, this strategy highlights the utility of POCl₃ in forming the imidazole ring in related, more complex fused systems.
Metal-Catalyzed Cross-Coupling Reactions for Functionalization
The imidazo[1,2-b]pyridazine scaffold can be further diversified through metal-catalyzed cross-coupling reactions. These reactions are instrumental in introducing a wide range of substituents, thereby enabling the exploration of structure-activity relationships for various applications. researchgate.net
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organohalide and a boronic acid, using a palladium catalyst. mdpi.commdpi.com This reaction is widely used for the functionalization of pyridazine and imidazo-fused systems. researchgate.netnih.gov For imidazo[1,2-b]pyridazine derivatives, this method allows for the introduction of aryl and heteroaryl substituents at positions bearing a halogen atom, such as the 3- or 6-position. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.gov This methodology has been successfully applied to synthesize various 3,6-disubstituted and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines. researchgate.net
Table 3: Representative Suzuki-Miyaura Coupling Conditions
| Substrate | Coupling Partner | Catalyst | Base | Product |
|---|---|---|---|---|
| 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 4-Nitrophenyl boronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | 6-(4-Nitrophenyl)-2-phenylimidazo[4,5-b]pyridine nih.gov |
This table shows typical conditions for Suzuki-Miyaura reactions on related heterocyclic cores.
Beyond the Suzuki reaction, a variety of other palladium-catalyzed cross-coupling reactions are employed to functionalize the imidazo[1,2-b]pyridazine nucleus. researchgate.netresearchgate.net
Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is particularly useful for introducing alkynyl groups at the 3-position of the imidazo[1,2-b]pyridazine ring, which can serve as a key intermediate for further transformations. researchgate.netgoogle.com For example, 3-alkynyl derivatives have been synthesized in good yields by reacting 3-bromoimidazo[1,2-b]pyridazines with various terminal alkynes in the presence of a Pd₂(dba)₃/AsPh₃ catalyst system with CuI as a co-catalyst. researchgate.net
Heck Reaction : The Heck reaction couples aryl or vinyl halides with alkenes. organic-chemistry.org This provides a method for introducing alkenyl substituents onto the imidazo[1,2-b]pyridazine scaffold. researchgate.net
Negishi Coupling : This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Its high reactivity and functional group tolerance make it a valuable tool for C-C bond formation on the imidazo[1,2-b]pyridazine ring. researchgate.net
Kumada Coupling : The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It is one of the earliest developed cross-coupling methods and remains useful for creating C-C bonds, particularly for aryl-aryl linkages.
Stille Coupling : In the Stille reaction, an organotin compound is coupled with an organic halide. jk-sci.comthermofisher.comwikipedia.org This method is known for its mild reaction conditions and tolerance of a wide array of functional groups. thermofisher.com It has been successfully used to introduce alkynyl, alkenyl, and aryl groups at the 3-position of imidazo[1,2-b]pyridazines. researchgate.net For instance, the Stille coupling of 6-bromo-imidazo[1,2-b]pyridazine-3-carbonitrile with tributyl(vinyl)stannane has been used to generate the corresponding 6-vinyl derivative. sci-hub.se
Table 4: Overview of Cross-Coupling Reactions for Imidazo[1,2-b]pyridazine Functionalization researchgate.netresearchgate.net
| Reaction | Organometallic Reagent | Electrophile | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron | Ar/Vinyl-X | C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne | Ar/Vinyl-X | C(sp²)-C(sp) |
| Heck | Alkene | Ar/Vinyl-X | C(sp²)-C(sp²) |
| Negishi | Organozinc | Ar/Vinyl-X | C-C |
| Kumada | Grignard (Organomagnesium) | Ar/Vinyl-X | C-C |
This table summarizes various cross-coupling reactions and their components.
Palladium-Catalyzed Amination and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen (C-N) bonds in the synthesis of complex molecules. acs.orgwiley.comyoutube.com These methods have been successfully applied to the imidazo[1,2-b]pyridazine scaffold, enabling the introduction of various amine functionalities, which are often key for biological activity.
The functionalization of halogenated imidazo[1,2-b]pyridazines is a common strategy. For instance, the 6-chloro-substituted imidazo[1,2-b]pyridazine core can be readily modified through palladium-catalyzed N-arylation. researchgate.net This allows for the introduction of a diverse range of (hetero)aryl amines at the C6-position. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable phosphine ligand and a base.
While direct palladium-catalyzed amination at the C3 position of an imidazo[1,2-b]pyridazine bearing a leaving group is synthetically viable, the presence of the electron-withdrawing nitrile group at this position in the target molecule, this compound, would influence the reactivity of other positions on the ring. Research has demonstrated the synthesis of various 3,6-disubstituted-2-phenylimidazo[1,2-b]pyridazine derivatives where palladium-catalyzed N-arylation was used to introduce amines at the 6-position. researchgate.net
| Catalyst/Ligand | Amine | Solvent | Base | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / Xantphos | Aryl amines | 1,4-Dioxane | Cs₂CO₃ | 100 | 70-95 | researchgate.net |
| Pd₂(dba)₃ / BINAP | Alkyl amines | Toluene | NaOtBu | 90 | 65-88 | researchgate.net |
| Pd(OAc)₂ / PPh₃ | Heteroaryl amines | DMF | K₂CO₃ | 110 | 60-85 | researchgate.net |
C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic systems, avoiding the need for pre-functionalized starting materials. researchgate.net For the imidazo[1,2-b]pyridazine core, this approach has been particularly successful for introducing aryl, benzyl (B1604629), and alkyl groups.
Regioselective C-Arylation, C-Benzylation, and C-Alkylation
The C3 position of the imidazo[1,2-b]pyridazine ring is electronically enriched, making it susceptible to electrophilic attack and a prime target for direct C-H functionalization. Palladium-catalyzed direct arylation has been effectively used for the regioselective functionalization of this position. semanticscholar.orgresearchgate.net
Studies have shown that using a palladium acetate catalyst without a phosphine ligand can efficiently catalyze the direct C3-arylation of imidazo[1,2-b]pyridazines with a wide range of aryl bromides and even some electron-deficient aryl chlorides. semanticscholar.org This methodology is notable for its high turnover numbers (TONs) and turnover frequencies (TOFs), even with low catalyst loadings. The reaction conditions are generally robust and can be performed in environmentally benign solvents.
Beyond arylation, the palladium-catalyzed C-H benzylation and alkylation of imidazo[1,2-b]pyridazines have also been reported, providing access to a broader range of derivatives. researchgate.net These transformations typically involve the coupling of the heterocycle with benzyl or alkyl halides.
Table of C3-Arylation of Imidazo[1,2-b]pyridazines
| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂ | K₂CO₃ | Pentan-1-ol | 120 | 92 | semanticscholar.org |
| 4-Bromanisole | Pd(OAc)₂ | KOAc | Diethylcarbonate | 120 | 88 | semanticscholar.org |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | K₂CO₃ | CPME | 120 | 95 | semanticscholar.org |
| 4-Chlorobenzonitrile | Pd(OAc)₂ | KOAc | Pentan-1-ol | 120 | 78 | semanticscholar.org |
Visible Light-Induced C-H Functionalization
Visible light photoredox catalysis has gained significant traction as a green and powerful method for C-H functionalization of various heterocyles. mdpi.comresearchgate.netrsc.orgdntb.gov.uacitedrive.com This methodology often proceeds under mild conditions and allows for the generation of radical intermediates that can participate in a variety of bond-forming reactions. However, a review of the current literature reveals that while the visible-light-induced C-H functionalization of the closely related imidazo[1,2-a]pyridine (B132010) scaffold is well-documented, mdpi.comresearchgate.netrsc.orgdntb.gov.uacitedrive.com there is a notable lack of published research on the application of these methods to the imidazo[1,2-b]pyridazine core, including this compound. This represents a potential area for future research and development in the synthesis of novel derivatives.
Photoelectrochemical C-H Alkylation
The combination of electrochemistry and photoredox catalysis in photoelectrochemical methods offers a unique, oxidant-free approach to radical generation and subsequent C-H functionalization. While this strategy has been successfully applied to a range of heteroarenes for C-H alkylation, its specific application to the imidazo[1,2-b]pyridazine scaffold has not been extensively reported in the scientific literature. The development of such methods could provide a novel and sustainable route to alkylated imidazo[1,2-b]pyridazine derivatives.
Green Chemistry Approaches in Imidazopyridazine Synthesis
The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. One-pot multicomponent reactions are a prime example of this approach.
One-Pot Multicomponent Reaction Protocols
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste, saving time, and minimizing energy consumption.
The synthesis of the core imidazo[1,2-b]pyridazine ring system can be achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone. nih.gov This fundamental reaction can be integrated into one-pot sequences to generate diverse derivatives. For example, a one-pot, two-step process involving a Suzuki cross-coupling followed by a palladium-catalyzed direct C-H arylation has been developed for the synthesis of 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines. researchgate.net This approach allows for the sequential and regioselective introduction of different substituents in a single pot, enhancing synthetic efficiency.
Furthermore, novel palladium-catalyzed cascade reactions in water have been reported for the synthesis of multi-substituted imidazo[1,2-a]pyridazine derivatives, highlighting the potential for developing environmentally friendly synthetic routes for related heterocyclic systems like imidazo[1,2-b]pyridazines. nih.gov While true multicomponent reactions that assemble the imidazo[1,2-b]pyridazine core from three or more simple starting materials in one pot are less common than for other scaffolds like imidazo[1,2-a]pyridines, mdpi.comnih.gov the development of such protocols is a promising avenue for the green synthesis of this compound and its derivatives.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, offering significant advantages in terms of reduced reaction times, increased yields, and improved product purity. nih.govresearchgate.net This technology is particularly effective for the synthesis and functionalization of heterocyclic scaffolds like imidazo[1,2-b]pyridazine.
The application of microwave irradiation has been successfully demonstrated in the post-synthesis modification of the imidazo[1,2-b]pyridazine core. For instance, in the synthesis of a 3-bromo-6-(N-butylamino)imidazo[1,2-b]pyridazine derivative, a Suzuki coupling reaction with (1H-pyrazol-4-yl)boronic acid was performed under microwave heating at 160 °C for 1000 seconds. google.com This cross-coupling reaction, catalyzed by dichloro-bis(triphenylphosphino) palladium (II), efficiently introduced a pyrazole moiety at the 3-position of the scaffold. google.com
Microwave heating is also extensively used in multicomponent reactions (MCRs) to construct related heterocyclic systems, such as 3-aminoimidazo[1,2-a]pyridines and pyrazines. nih.gov These reactions, which combine three or more starting materials in a single step, benefit from the rapid and uniform heating provided by microwaves, often leading to the desired products in minutes rather than hours. nih.govmdpi.com The principles of these microwave-assisted MCRs and subsequent cross-coupling reactions are readily applicable to the synthesis of a diverse library of this compound derivatives. nih.gov
Key Features of Microwave-Assisted Synthesis:
Rapid Reaction Rates: Significant reduction in reaction time compared to conventional heating. nih.gov
High Yields: Often provides higher product yields. researchgate.net
Enhanced Selectivity: Can lead to cleaner reactions with fewer byproducts.
Versatility: Applicable for both scaffold formation and subsequent functionalization reactions like Suzuki couplings. google.com
Ultrasonication-Assisted Synthesis
Ultrasonication-assisted synthesis is recognized as an environmentally benign method that enhances reaction rates and yields through the phenomenon of acoustic cavitation. nih.govscispace.com While specific examples detailing the synthesis of this compound using this method are not extensively documented, the principles have been successfully applied to the synthesis of structurally related N-heterocycles, such as imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. scispace.comresearchgate.net
This technique promotes shorter reaction times, often reducing them from hours to minutes, and achieves higher yields compared to conventional methods. nih.gov For example, the synthesis of imidazo[1,2-a]pyridines has been achieved in good to excellent yields by reacting 2-aminopyridine and 2-bromoacetophenone derivatives under ultrasonic irradiation in PEG-400, a non-toxic and inexpensive solvent. scispace.com The reactions are accelerated by the turbulent flow and enhanced mass transfer caused by cavitation. scispace.com Given its effectiveness for related fused imidazole systems, ultrasonication represents a promising green methodology for the efficient synthesis of the imidazo[1,2-b]pyridazine core.
Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of large libraries of compounds for biological screening. This methodology involves attaching a starting material to a solid support (resin) and performing a series of reactions, with purification achieved by simple filtration and washing. thieme-connect.de
While direct solid-phase synthesis of this compound is not widely reported, the approach has been successfully developed for related pyridazine cores, such as 3(2H)-pyridazinones. thieme-connect.de In one strategy, a dihydropyran (DHP)-linked polystyrene resin was used as the solid support. A key feature of this approach was the use of a "traceless" linker, where the final product is cleaved from the resin without leaving any residual atoms from the linker, a critical aspect for preserving the biological activity of the target molecules. thieme-connect.de
A related high-throughput approach is fluorous synthesis, a solution-phase technique that utilizes perfluoroalkyl tags. This method combines the advantages of homogeneous reaction kinetics with simplified purification via fluorous solid-phase extraction (F-SPE), where the tagged compound is selectively retained on a fluorous silica cartridge. nih.gov This strategy has been employed in the microwave-assisted, multicomponent synthesis of 3-aminoimidazo[1,2-a]pyridine libraries, demonstrating its potential for the efficient parallel synthesis of imidazo[1,2-b]pyridazine derivatives. nih.gov
Solvent-Free and Environmentally Benign Conditions
The development of synthetic methodologies under solvent-free or environmentally benign conditions is a central goal of green chemistry. Several approaches have been reported for the synthesis of imidazo[1,2-b]pyridazines and related heterocycles that align with these principles.
One notable example is the use of a multicomponent Groebke–Blackburn–Bienaymé reaction to synthesize substituted imidazo[1,2-b]pyridazines in eucalyptol, a bio-based and biodegradable solvent. researchgate.net This reaction efficiently assembles the heterocyclic core from an aminoazine, an aldehyde, and an isocyanide under sustainable conditions. researchgate.net
Furthermore, other green strategies have been applied to related scaffolds. The use of water as a green solvent has been demonstrated in the ultrasound-assisted synthesis of imidazo[1,2-a]pyridines. researchgate.net In another approach, the naturally occurring biopolymer chitosan has been used as a heterogeneous basic biocatalyst in the microwave-assisted, three-component synthesis of novel thiazolyl-pyridazinediones. mdpi.com These examples highlight a clear trend towards replacing hazardous solvents and catalysts with safer, more sustainable alternatives in the synthesis of pyridazine-containing compounds.
Intermediate Derivatization and Scaffold-Hopping Strategies
Strategic modification of intermediates and the application of scaffold hopping are sophisticated approaches used in medicinal chemistry to generate novel chemical entities with improved pharmacological profiles.
Intermediate Derivatization: A patented synthetic route to 6-chlorothis compound exemplifies the use of a key intermediate. google.com The synthesis begins with the reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal to form a stable N,N-dimethyl-N'-3-(6-chloro-pyridazine)yl-formamidine intermediate. This intermediate is then isolated before being cyclized with bromoacetonitrile to construct the final imidazo[1,2-b]pyridazine ring system. google.com This multi-step approach allows for purification at the intermediate stage, ensuring the quality and purity of the final product. google.com
Scaffold-Hopping Strategies: Scaffold hopping involves modifying the core structure of a known active molecule to create new, structurally distinct compounds that may retain or improve upon the original's biological activity. mdpi.com This strategy has been explicitly used to generate the imidazo[1,2-b]pyridazine core itself. By replacing the carbon atom at position 5 of a 3-nitroimidazo[1,2-a]pyridine scaffold with a nitrogen atom, a new 3-nitroimidazo[1,2-b]pyridazine (B98374) moiety was created. mdpi.com This bioisosteric replacement is a common tactic to alter physicochemical properties and explore new intellectual property space. The broader concept of scaffold hopping has been successfully applied to other heterocyclic systems, such as the transformation of natural product aurones into potent 2-arylideneimidazo[1,2-a]pyridinone anticancer agents, demonstrating the power of this strategy in drug discovery. unipa.itnih.gov
Synthesis of Specific this compound Analogues
The imidazo[1,2-b]pyridazine scaffold has been elaborated into a wide range of analogues through various synthetic strategies, often targeting specific biological activities. Key methods include nucleophilic substitution, cross-coupling reactions, and multi-step constructions.
A foundational analogue, 6-chlorothis compound , is synthesized via a four-step process. The key steps involve the formation of a formamidine intermediate from 3-amino-6-chloropyridazine, followed by cyclization with bromoacetonitrile. google.com The chlorine atom at the 6-position serves as a versatile handle for further modifications.
This versatility is demonstrated in the synthesis of 2-Substituted-6-(substituted aryl) imidazo[1,2-b]pyridazines . These compounds are prepared using a palladium-catalyzed Suzuki reaction, where the 6-chloro-imidazo[1,2-b]pyridazine core is coupled with various substituted aryl boronic acids to introduce diverse aryl groups at the 6-position. thesciencein.org
Further derivatization of the scaffold is shown in the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine . This analogue is prepared by first nitrating the 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine intermediate, followed by a nucleophilic substitution reaction with sodium benzenesulfinate to install the phenylsulfonylmethyl group at the 2-position. mdpi.com
More complex structures, such as macrocyclic imidazo[1,2-b]pyridazine derivatives , have also been designed and synthesized. These compounds, developed as novel anaplastic lymphoma kinase (ALK) inhibitors, feature the imidazo[1,2-b]pyridazine core integrated into a larger macrocyclic ring structure to enhance binding affinity and overcome drug resistance. nih.gov
The table below summarizes the synthesis of several specific analogues.
| Analogue Name/Class | Key Starting Materials | Key Reaction Type | Reference |
|---|---|---|---|
| 6-chlorothis compound | 3-amino-6-chloropyridazine, Bromoacetonitrile | Intermediate formation and Cyclization | google.com |
| 2-Aryl-6-(substituted aryl) imidazo[1,2-b]pyridazines | 6-chloro-2-substituted-imidazo[1,2-b]pyridazine, Aryl boronic acid | Suzuki Cross-Coupling | thesciencein.org |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, Nitric acid, Sodium benzenesulfinate | Nitration and Nucleophilic Substitution | mdpi.com |
| Imidazo[1,2-b]pyridazine analogs of Fenbendazole | 3-amino-6-phenylthiopyridazine, α-halocarbonyl compounds | Condensation/Cyclization | umich.edu |
| Macrocyclic imidazo[1,2-b]pyridazine derivatives | (Complex multi-step synthesis) | Macrocyclization | nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms within the heterocyclic structure. Analysis of chemical shifts, coupling constants, and through-space interactions confirms the connectivity and stereochemistry of the synthesized compounds.
Proton NMR (¹H NMR) is crucial for identifying the hydrogen atoms attached to the imidazo[1,2-b]pyridazine (B131497) core. The chemical shifts (δ) of these protons are influenced by their electronic environment within the fused ring system. For instance, in a substituted derivative such as 6-(4-(Diethylamino)phenyl)imidazo[1,2-b]pyridazine-3-carbonitrile, the protons on the core heterocycle appear at distinct downfield positions. rsc.org The proton at position 2 of the imidazo (B10784944) moiety typically resonates as a singlet, while the protons on the pyridazine (B1198779) ring (H-6, H-7, and H-8) exhibit characteristic doublet or multiplet patterns depending on their coupling interactions.
In another example, 6-methylthis compound, the proton signals for the heterocyclic system are well-defined in the aromatic region of the spectrum. sci-hub.se The data from these analyses provide foundational evidence for the successful synthesis of the target scaffold.
Interactive Table: ¹H NMR Data for this compound Derivatives
| Compound | H-2 (s) | H-6 (d) | H-7 (d) | H-8 | Other Signals | Solvent | Ref |
| 6-(4-(Diethylamino)phenyl)this compound | 8.15 ppm | 7.96 ppm (J=9.6 Hz) | 7.68 ppm (J=9.6 Hz) | - | 7.93 (d, 2H), 6.76 (d, 2H), 3.45 (q, 4H), 1.23 (t, 6H) | CDCl₃ | rsc.org |
| 6-methylthis compound | 8.63 ppm | - | 7.98 ppm (J=9.6 Hz) | 8.39 ppm (J=9.6 Hz) | 8.45 (s, 1H), 4.72 (br s, 1H), 3.83-3.80 | DMSO-d₆ | sci-hub.se |
Note: The table presents data for substituted derivatives as found in the cited literature.
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The carbon atoms of the imidazo[1,2-b]pyridazine ring system, including the carbonitrile group, resonate at characteristic chemical shifts. For 6-(4-(Diethylamino)phenyl)this compound, the carbon signals have been fully assigned, confirming the presence of the fused heterocyclic core and the substituents. rsc.org The nitrile carbon (C≡N) typically appears around 110-120 ppm, while the carbons of the heterocyclic rings are observed further downfield.
Interactive Table: ¹³C NMR Data for a Substituted this compound
| Compound | Chemical Shifts (δ) in ppm | Solvent | Ref |
| 6-(4-(Diethylamino)phenyl)this compound | 153.6, 149.7, 140.8, 140.2, 128.5, 125.5, 119.8, 119.1, 111.4, 110.4, 103.0, 44.5, 12.5 | CDCl₃ | rsc.org |
Note: The table presents data for a substituted derivative as found in the cited literature.
While specific 2D NMR data for the parent this compound is not detailed in the provided context, these techniques are routinely employed for the structural confirmation of such complex heterocyclic systems. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish direct and long-range correlations between protons and carbons, respectively. These correlations are instrumental in unequivocally assigning all ¹H and ¹³C signals, confirming the specific substitution pattern on the imidazo[1,2-b]pyridazine core. For example, HMBC would show a correlation between the proton at position 2 and the nitrile carbon at position 3, confirming their adjacency.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For 6-(4-(Diethylamino)phenyl)this compound, the experimentally determined mass from HRMS analysis was found to be in excellent agreement with the calculated theoretical mass for its protonated molecular ion [M+H]⁺. rsc.org This high level of accuracy is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers or byproducts.
Interactive Table: HRMS Data for a Substituted this compound
| Compound | Formula | Ion | Calculated m/z | Found m/z | Ref |
| 6-(4-(Diethylamino)phenyl)this compound | C₁₇H₁₈N₅⁺ | [M+H]⁺ | 292.1557 | 292.1562 | rsc.org |
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) that is particularly well-suited for analyzing polar, medium to large molecular weight compounds. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. This technique is routinely used in conjunction with liquid chromatography (LC-MS) to confirm the purity and identity of imidazo[1,2-b]pyridazine derivatives during their synthesis and purification. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For imidazo[1,2-b]pyridazine derivatives, IR spectroscopy can confirm the presence of key structural features. For instance, the nitrile (C≡N) stretching vibration is a characteristic and strong absorption band that is readily identifiable.
In a study involving 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines, the nitrile stretching bands were used to estimate the charge-transfer degree in molecular complexes. The presence of a sharp band in the region of 2200-2300 cm⁻¹ is a clear indicator of the nitrile group in this compound. Other characteristic peaks would include those corresponding to C-H, C=C, and C-N bond vibrations within the fused heterocyclic ring system.
| Functional Group | Characteristic IR Absorption (cm⁻¹) (Predicted) |
| C≡N (Nitrile) | 2200-2300 |
| C-H (Aromatic) | 3000-3100 |
| C=C (Aromatic) | 1400-1600 |
| C-N | 1080-1360 |
X-ray Crystallography for Solid-State Structure Determination
Several studies have utilized X-ray crystallography to confirm the structures of novel imidazo[1,2-b]pyridazine derivatives. For example, the crystal structure of 3-methoxy-2-methyl-8-methylaminoimidazo[1,2-b]pyridazine was determined by X-ray analysis, revealing a triclinic crystal system. researchgate.net This level of structural detail is invaluable for understanding structure-activity relationships and for designing new compounds with specific therapeutic properties. While a specific crystallographic study for this compound was not found, the methodology is standard for related compounds. The process involves growing a suitable single crystal, exposing it to X-rays, and analyzing the resulting diffraction pattern to build a 3D model of the molecule.
Chromatographic Methods for Compound Purity and Separation
Chromatographic techniques are indispensable for the purification of newly synthesized compounds and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used to determine the purity of imidazo[1,2-b]pyridazine derivatives. In the development of a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine (B132010) derivative, reversed-phase HPLC (RP-HPLC) was employed to confirm the purity of the synthesized compounds. nih.gov This method typically uses a non-polar stationary phase (like a C18 column) and a polar mobile phase. The retention time of the compound is a characteristic property that can be used for identification, while the peak area provides quantitative information about its concentration.
Reverse-phase column chromatography is a preparative purification technique that operates on the same principles as RP-HPLC but on a larger scale. It is often used to isolate the desired compound from a reaction mixture. While specific examples for this compound are not detailed, the general procedure involves dissolving the crude product in a suitable solvent and passing it through a column packed with a non-polar stationary phase. A gradient of solvents with increasing polarity is then used to elute the components of the mixture, with the more polar compounds eluting first. This method is crucial for obtaining pure samples of imidazo[1,2-b]pyridazine derivatives for further biological testing and characterization.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of a newly synthesized molecule and to confirm its molecular formula in conjunction with mass spectrometry. For this compound (C₇H₄N₄), the theoretical elemental composition can be calculated and compared with the experimental values obtained from an elemental analyzer. A close correlation between the theoretical and experimental values provides strong evidence for the compound's identity and purity.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 58.33 |
| Hydrogen (H) | 2.80 |
| Nitrogen (N) | 38.87 |
This technique is a fundamental component of the characterization of novel organic compounds, including the imidazo[1,2-b]pyridazine family.
Elucidation of Reaction Mechanisms and Mechanistic Pathways
Investigation of Cyclization Mechanisms (e.g., intramolecular C-N bond formation)
The formation of the imidazo[1,2-b]pyridazine (B131497) core often involves an intramolecular C-N bond formation as a key step. This cyclization is a critical transformation that establishes the bicyclic framework of the molecule.
One of the classical and widely employed methods for constructing the imidazo[1,2-b]pyridazine skeleton is the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate. nih.gov The introduction of a halogen into the pyridazine (B1198779) ring is crucial for the success of this reaction. nih.gov In 3-aminopyridazine (B1208633), the ring nitrogen that is not adjacent to the amino group is the most nucleophilic site. nih.gov Alkylation by the α-bromoketone preferentially occurs at this position, which can hinder the desired cyclization. nih.gov The presence of a halogen atom on the pyridazine ring alters the electronic properties and reactivity, facilitating the intramolecular cyclization to form the imidazo[1,2-b]pyridazine ring system in good yields. nih.gov
Palladium-catalyzed intramolecular C-H amination has also been utilized in the synthesis of related fused heterocyclic systems. For instance, the synthesis of pyrido[3',2':4,5]imidazo[1,2-b]pyridazine has been achieved through an auto-tandem palladium-catalyzed amination of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine. researchgate.net This process involves an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation. researchgate.net The mechanism of the intramolecular amination can proceed via either a palladium-catalyzed pathway or a base-assisted nucleophilic aromatic substitution. researchgate.net
Furthermore, copper-catalyzed oxidative cyclization provides another route to imidazo[1,2-b]pyridazines. A proposed mechanism involves the coordination of 3-aminopyridazine with a copper catalyst, followed by a nucleophilic addition of the pyridazine nitrogen atom to a γ-carbon, leading to the cyclized product. researchgate.net
Role of Intermediates and Transition States in Reaction Progress
The progress of chemical reactions leading to imidazo[1,2-b]pyridazine derivatives is governed by the formation and stability of various intermediates and transition states. Understanding these transient species is key to optimizing reaction conditions and predicting product outcomes.
In the three-component aza-Friedel–Crafts reaction for the C3-alkylation of imidazo[1,2-a]pyridines, two plausible mechanistic pathways involving distinct intermediates have been proposed. In one pathway, an aldehyde and a cyclic amine react under Lewis acid catalysis to form an iminium ion intermediate. This electrophilic intermediate is then attacked by the C3 position of the imidazo[1,2-a]pyridine (B132010), leading to a subsequent intermediate which, upon proton elimination, yields the final product. mdpi.com An alternative pathway suggests the initial electrophilic addition of an aldehyde to the imidazo[1,2-a]pyridine, forming a benzyl (B1604629) alcohol intermediate. This intermediate then reacts with the amine, followed by dehydration to afford the C3-alkylated product. mdpi.com The identification of the iminium ion and benzyl alcohol intermediates through techniques like ESI-HRMS provides experimental support for these proposed mechanisms. mdpi.com
In multicomponent reactions for the synthesis of imidazo[1,2-a]pyridines, such as the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), the reaction proceeds through a series of intermediates. A plausible mechanism involves the initial nucleophilic attack of an aminopyridine on an activated carbonyl compound, leading to the formation of an iminium ion. beilstein-journals.org This is followed by a [4+1] cycloaddition with an isocyanide and a subsequent 1,3-hydrogen shift to yield the final imidazo[1,2-a]pyridine product. beilstein-journals.org
Radical and Electron Transfer Pathways in Photocatalytic Reactions
Photocatalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds, including imidazo[1,2-b]pyridazines, often proceeding through radical and electron transfer pathways.
Visible-light-induced photocatalytic reactions have been successfully employed for the C3-functionalization of the related imidazo[1,2-a]pyridine scaffold. For instance, the C–H alkylation of imidazo[1,2-a]pyridines can be achieved through a three-component reaction involving an alkene and a silyl (B83357) radical precursor, mediated by a photocatalyst and a metal co-catalyst like FeCl₂ under blue LED irradiation. nih.gov The reaction pathway is often investigated using radical scavengers to confirm the involvement of radical intermediates. nih.gov
Similarly, the C3-amination and C3-sulfonamidation of imidazo[1,2-a]pyridines can be achieved using photoredox catalysis. These reactions typically involve an iridium-based photocatalyst and an oxidant. nih.gov The photocatalyst, upon excitation by light, can initiate an electron transfer process, generating reactive intermediates that lead to the desired C-N or C-S bond formation. The use of radical inhibitors in control experiments can help elucidate the nature of the reaction mechanism, indicating whether it proceeds through a radical pathway. nih.gov
Analysis of Intramolecular Interactions (e.g., intramolecular hydrogen bonds)
Intramolecular interactions, such as hydrogen bonds, can play a significant role in determining the conformation and reactivity of molecules. In the context of substituted imidazo[1,2-a]pyridines, which are structurally related to imidazo[1,2-b]pyridazines, intramolecular hydrogen bonding has been studied. nih.gov
For example, in 3-substituted imidazo[1,2-a]pyridines with an angular electron-withdrawing group at position 3, an unusual downfield chemical shift of the H-5 proton is observed. nih.gov This phenomenon, often attributed to a peri effect, is proposed to be a combination of factors including anisotropy, long-distance mesomerism, and an attractive intramolecular interaction of the electrostatic hydrogen bond type between the substituent at position 3 and the H-5 proton. nih.gov Theoretical calculations and experimental NMR data support the existence of this interaction, which can promote a preferred conformation of the substituent at position 3. nih.gov
Cascade and Domino Reaction Sequences
Cascade and domino reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like imidazo[1,2-b]pyridazines from simple starting materials in a single pot. These sequences involve multiple bond-forming events occurring consecutively without the isolation of intermediates.
A notable example is the synthesis of imidazo[1,2-a]pyridines via a domino A³-coupling/cycloisomerization approach. acs.orgresearchgate.net This reaction involves the three-component coupling of an aldehyde, an aminopyridine, and a terminal alkyne. The reaction mechanism is believed to proceed through the in situ generation of an imine from the aldehyde and aminopyridine, followed by the addition of the alkyne to form a propargyl amine intermediate. This intermediate then undergoes a 5-exo-dig cyclization to furnish the final imidazo[1,2-a]pyridine product. beilstein-journals.org
Another example is the reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids, which can lead to a domino sequence involving a Michael addition, decarboxylation, oxidation, C–H bond activation, and annulation to form complex polyaromatic heterocyclic systems. rsc.org These multi-step, one-pot transformations highlight the power of cascade reactions in rapidly building molecular complexity.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, including the pyridazine ring in imidazo[1,2-b]pyridazine derivatives. This reaction involves the replacement of a leaving group on the aromatic ring by a nucleophile. masterorganicchemistry.com
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org
The reactivity of aryl halides in SNAr reactions is significantly influenced by the nature of the halogen. While fluorine is generally a poor leaving group in SN2 reactions, in nucleophilic aromatic substitution, the high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic, thus accelerating the initial nucleophilic attack, which is often the rate-determining step. youtube.com
In the synthesis of certain imidazo[1,2-b]pyridazine derivatives, nucleophilic aromatic substitution is a crucial step for introducing various substituents onto the pyridazine ring. nih.gov The presence of the fused imidazole (B134444) ring and other substituents can influence the regioselectivity and rate of the substitution reaction. The mechanism can also be influenced by the reaction conditions, with some transformations proceeding via a base-assisted nucleophilic aromatic substitution pathway. researchgate.net In some cases, particularly with very strong bases and unactivated aryl halides, an elimination-addition mechanism involving a "benzyne" or "aryne" intermediate may occur. masterorganicchemistry.com
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Chemical Modification and Derivatization at Core Positions
The pharmacological properties of imidazo[1,2-b]pyridazine (B131497) derivatives are highly dependent on the substitution patterns at various positions on the core structure. Optimization at the C3, C6, and C8 positions has been a primary focus for enhancing biological activity. nih.gov
Modifications at the C3, C6, and C8 positions of the imidazo[1,2-b]pyridazine ring system have a profound impact on target affinity and selectivity. Research has shown that even minor alterations can lead to significant changes in biological outcomes.
For instance, in the development of inhibitors for IKKβ, optimization of substituents at both the C3 and C6 positions was critical for increasing inhibitory activity. nih.gov Similarly, when developing ligands for β-amyloid (Aβ) plaques, the nature of the substituent at the C6 position was found to be a key determinant of binding affinity. A derivative with a 6-methylthio group displayed higher affinity than its 6-methoxyl counterpart. nih.gov This suggests that the electronic and steric properties of the C6 substituent are crucial for interaction with the target.
Further studies have highlighted the importance of the C8 position. In one series of kinase inhibitors, the substitution pattern at C8 significantly influenced activity, with a (S)-3-methylmorpholine group being more effective than a morpholine (B109124) group. researchgate.net At the C3 position, a simple hydrogen atom was found to be superior to small alkyl groups like methyl or ethyl for the same target. researchgate.net In other contexts, such as antiproliferative agents, the introduction of a bromine atom onto the pyridazine (B1198779) ring has been shown to markedly increase activity. mdpi.com
| Position | Substituent | Effect on Activity | Target/Application | Source |
|---|---|---|---|---|
| C3 | H > Me > Et | Decreased kinase inhibition with larger groups | Kinase Inhibition | researchgate.net |
| C6 | Methylthio > Methoxyl | Higher binding affinity with methylthio | β-Amyloid Plaque Binding | nih.gov |
| C6 | Optimization of various groups | Increased inhibitory activity | IKKβ Inhibition | nih.gov |
| C8 | (S)-3-methylmorpholine > Morpholine | Higher activity with methylmorpholine | Kinase Inhibition | researchgate.net |
| Pyridazine Ring | Bromo substitution | Markedly increased activity | Antiproliferative | mdpi.com |
The 2-position is frequently substituted with a phenyl group. Studies on ligands for benzodiazepine (B76468) receptors have shown that 2-phenyl and substituted-phenyl imidazo[1,2-b]pyridazines are potent agonists. nih.gov In the context of Aβ plaque imaging agents, a 2-(4'-dimethylaminophenyl) group was found to be essential for desirable binding affinities. nih.gov Interestingly, replacing this phenyl ring with heteroaryl groups like pyridinyl or thiophenyl led to a significant reduction in binding, indicating a specific requirement for the phenyl moiety in this application. nih.gov
Conversely, C3-arylation has also been explored. The synthesis of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives, with aryl groups at different positions, resulted in compounds with significant anti-proliferative activity against various cancer cell lines. nih.gov Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently employed to introduce these aryl and heteroaryl groups at positions like C3 and C6, allowing for the creation of diverse chemical libraries for SAR studies. researchgate.net
| Position | Group | Observed Activity/Finding | Source |
|---|---|---|---|
| C2 | Phenyl and substituted phenyl | Potent agonism at benzodiazepine receptors | nih.gov |
| C2 | 4'-Dimethylaminophenyl | Essential for high affinity Aβ plaque binding | nih.gov |
| C2 | Pyridinyl or Thiophenyl | Significantly reduced Aβ plaque binding affinity compared to phenyl | nih.gov |
| General | Diaryl urea derivatives | Significant anti-proliferative activity | nih.gov |
The introduction of specific functional groups is a key design element for tuning the electronic properties, solubility, and target interactions of imidazo[1,2-b]pyridazine derivatives. The carbonitrile group at the C3 position, as seen in the title compound, is a potent electron-withdrawing group that can significantly influence molecular conformation and binding.
The synthesis of imidazo[1,2-b]pyridazine derivatives bearing a sulfonamide moiety has been reported, often by reacting a piperazine-substituted core with various sulfonyl chlorides. semanticscholar.orgresearchgate.net These sulfonamide derivatives have been investigated for a range of biological activities, including antimicrobial effects. researchgate.net
The carboxylic acid functionality has also been incorporated. For example, 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid has been identified as a blocker of human Cav3.1 voltage-gated calcium channels, showing potential as an antiepileptic drug. researchgate.net The acidic nature of this group can provide a key interaction point, such as a hydrogen bond donor/acceptor, within a biological target.
The carbonitrile group itself is a critical feature. In the related imidazo[1,2-a]pyridine (B132010) scaffold, the position of the nitrile group on a side chain was shown to be crucial for antifungal activity; displacing the nitrile from the β- to the α-position of a phenylacrylonitrile chain dramatically decreased its efficacy against Candida albicans. jmchemsci.com This highlights the stereoelectronic importance of the carbonitrile moiety's placement. Furthermore, the strong electron-withdrawing nature of groups like carbonitrile or nitro at the C3 position can induce specific conformational preferences through intramolecular interactions, which can be vital for activity. mdpi.com
Impact of Structural Features on Target Affinity and Selectivity
Lipophilicity is a critical parameter influencing both target affinity and pharmacokinetic properties. Efforts to optimize imidazo[1,2-b]pyridazine derivatives often involve modulating their lipophilicity to reduce non-specific binding. nih.gov The replacement of a carbon atom in the analogous imidazo[1,2-a]pyridine scaffold with a nitrogen to form the imidazo[1,2-b]pyridazine ring is a strategy aimed at creating less lipophilic compounds. nih.govnih.gov
Hydrogen bonding plays a pivotal role in molecular recognition. The two adjacent nitrogen atoms in the pyridazine ring provide a robust, dual hydrogen-bond accepting capacity. nih.gov This feature is crucial for drug-target interactions and allows the pyridazine ring to sometimes function as a bioisostere for other chemical groups, such as a carboxylic acid, without carrying a formal negative charge. nih.gov In the case of the kinase inhibitor ponatinib (B1185), the imidazo[1,2-b]pyridazine core fits neatly into the adenine (B156593) pocket of the enzyme, an interaction stabilized by hydrogen bonds and other non-covalent forces. wikipedia.org
The specific conformation adopted by a molecule is essential for its ability to bind to a target. X-ray crystallography of the drug ponatinib in complex with its target kinase reveals how the molecule orients itself in the binding site. wikipedia.org The imidazo[1,2-b]pyridazine core lies in the adenine pocket, while other parts of the molecule engage in favorable van der Waals interactions. wikipedia.org This precise conformational arrangement is key to its potent inhibitory activity.
Furthermore, intramolecular forces can lock the molecule into a bioactive conformation. In the closely related imidazo[1,2-a]pyridine system, an electron-withdrawing group at the C3 position (such as a carbonyl or, by extension, a carbonitrile) can form an intramolecular hydrogen bond with the hydrogen atom at the C5 position. This interaction stabilizes a specific planar conformation that is believed to be crucial for biological activity. This principle is directly applicable to imidazo[1,2-b]pyridazine-3-carbonitrile, where the C3-carbonitrile can influence the orientation of the entire molecule, pre-organizing it for optimal target binding.
Scaffold Exploration and Analog Design within the Imidazopyridazine Family
The design of novel therapeutic agents based on the this compound core involves systematic modifications at various positions of the bicyclic ring to understand the structure-activity relationships (SAR). Research has focused on introducing a diverse range of substituents at the C2, C6, and C8 positions to create extensive libraries of analogs for biological screening.
Substitutions at Position 6: The C6 position has been a primary site for modification to enhance biological activity and selectivity.
Amination: The introduction of aminated side chains at this position is a key strategy. A patent for this compound kinase inhibitors discloses compounds with substituted anilino groups at C6, such as in 6-((3-cyano-4-methylphenyl)amino)-8-(2-pyridinylamino)imidazo[l,2-b]pyridazine-3-carbonitrile. google.com Efficient synthetic methods have been developed for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, allowing for the introduction of various primary and secondary alkylamines, including those with aromatic and heteroaromatic functionalities (e.g., benzene, thiophene, furan, indole, and pyridine), as well as cyclic amines like pyrrolidine, morpholine, and piperidine. researchgate.net
Heterocyclic Groups: In a series of inhibitors for transforming growth factor-β activated kinase (TAK1), the substitution of a morpholine or piperazine (B1678402) group at the 6-position of the imidazo[1,2-b]pyridazine core proved to be a successful strategy. rsc.org
Thioether and Ether Groups: For derivatives designed as imaging agents for β-amyloid (Aβ) plaques, the nature of the substituent at C6 significantly influenced binding affinity. An analog with a 6-methylthio group demonstrated higher affinity for Aβ aggregates compared to a 6-methoxy analog, highlighting the sensitivity of this position to electronic and steric changes. nih.gov
Substitutions at Position 2: The C2 position is another critical point for modification that significantly impacts ligand-target interactions.
In the development of Aβ plaque imaging agents, a 2-(4′-Dimethylaminophenyl) group was found to be favorable for high binding affinity. nih.gov The replacement of this phenyl ring with other aromatic systems, such as pyridinyl or thiophenyl rings, led to a significant reduction in binding, indicating a specific requirement for the phenyl moiety at this position to maintain potent activity. nih.gov
Substitutions at Position 3: While the focus of this article is the 3-carbonitrile scaffold, it is noteworthy that this position is a versatile site for modification in the broader imidazo[1,2-b]pyridazine family.
For TAK1 inhibitors, an appropriate aryl substituent at position-3 was found to be essential for nanomolar inhibitory concentrations. rsc.org
In another study, a 3-nitroimidazo[1,2-b]pyridazine (B98374) was explored for antikinetoplastid activity, demonstrating that diverse functional groups can be tolerated at this position to target different biological pathways. mdpi.com
The table below summarizes the impact of various substitutions on the biological activity of the imidazo[1,2-b]pyridazine scaffold.
| Scaffold Position | Substituent | Biological Target | Observed Activity | Reference |
|---|---|---|---|---|
| C6 | Morpholine or Piperazine | TAK1 Kinase | Inhibition at nanomolar concentrations (e.g., GI₅₀ as low as 30 nM for MM cell lines). | rsc.org |
| C3 | Aryl group | TAK1 Kinase | Lead compound 26 showed an IC₅₀ of 55 nM. | rsc.org |
| C3, C6 | Various (Disubstituted) | DYRKs, CLKs Kinases | Selective inhibition with IC₅₀ < 100 nM. | nih.gov |
| General | Diaryl urea derivatives | mTOR Kinase | Compounds A17 and A18 showed mTOR IC₅₀ of 0.067 µM and 0.062 µM, respectively. | nih.gov |
| C2 | 2-(4′-Dimethylaminophenyl) | β-Amyloid Plaques | High binding affinity (Kᵢ = 11.0 nM). | nih.gov |
| C6 | Methylthio group | β-Amyloid Plaques | Higher affinity than the corresponding methoxy (B1213986) analog. | nih.gov |
| General | Various | TRK Kinase | Compound 15m potently inhibited TRKWT with an IC₅₀ of 0.08 nM. | nih.gov |
Optimization Strategies for Enhanced Biological Performance
Building on initial SAR findings, medicinal chemists employ several optimization strategies to enhance the biological and pharmaceutical properties of this compound analogs. These strategies aim to improve potency, selectivity, metabolic stability, and the ability to overcome clinical challenges like drug resistance.
Potency and Selectivity Enhancement: A primary goal is to maximize the inhibitory activity against the desired target while minimizing effects on other proteins.
The transition from imidazo[1,2-a]pyridine to the imidazo[1,2-b]pyridazine scaffold was an early optimization step to identify less lipophilic and more selective cyclin-dependent kinase (CDK) inhibitors. nih.gov
In the development of mTOR inhibitors, the introduction of diaryl urea moieties led to compounds like A17 and A18 , which exhibited potent anti-proliferative activity with IC₅₀ values in the low nanomolar range (62-67 nM). nih.gov
Overcoming Acquired Drug Resistance: A critical challenge in cancer therapy is the emergence of resistance mutations in target kinases. A key optimization strategy is the rational design of second-generation inhibitors that can effectively inhibit both the wild-type and mutated forms of the enzyme.
A series of novel imidazo[1,2-b]pyridazine derivatives were developed as potent Tropomyosin receptor kinase (TRK) inhibitors. The representative compound, 15m , was discovered through scaffold hopping and structural optimization. It potently inhibited not only the wild-type TRK kinase (IC₅₀ = 0.08 nM) but also clinically relevant resistance mutations such as TRKG595R (IC₅₀ = 2.14 nM) and TRKG667C (IC₅₀ = 0.68 nM). nih.gov This demonstrates a successful strategy to address clinical resistance. nih.gov
Improving Physicochemical and Pharmacokinetic Properties: Beyond potency, a compound must possess suitable drug-like properties to be effective in vivo.
In the development of antikinetoplastid agents based on a 3-nitroimidazo[1,2-b]pyridazine scaffold, researchers identified poor aqueous solubility as a major hurdle. mdpi.com The proposed optimization strategy was the introduction of more polar substituents to enhance solubility and, consequently, improve biological activity in cellular assays. mdpi.com
A successful outcome of optimization was demonstrated by the TRK inhibitor 15m , which not only showed high potency but also displayed good oral bioavailability in preclinical studies (F = 55.26%). nih.gov This indicates that the structural modifications undertaken also resulted in favorable pharmacokinetic characteristics, a crucial aspect of drug development.
The table below highlights specific examples of optimization strategies and their outcomes for the imidazo[1,2-b]pyridazine scaffold.
| Lead Scaffold/Series | Optimization Strategy | Enhanced Biological Performance | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine CDK inhibitors | Scaffold modification to Imidazo[1,2-b]pyridazine | Identified less lipophilic and more selective CDK inhibitors. | nih.gov |
| Imidazo[1,2-b]pyridazine mTOR inhibitors | Addition of diaryl urea moieties | Achieved potent mTOR inhibition (IC₅₀ ~60 nM) and significant anti-proliferative activity. | nih.gov |
| TRK Kinase Inhibitors | Scaffold hopping and structural optimization | Compound 15m showed potent inhibition of wild-type (IC₅₀ = 0.08 nM) and resistant mutant TRKs, plus good oral bioavailability (F = 55.26%). | nih.gov |
| 3-Nitroimidazo[1,2-b]pyridazine series | Proposed introduction of polar substituents | Aimed to enhance aqueous solubility to overcome poor in vitro activity. | mdpi.com |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been extensively utilized to investigate the imidazo[1,2-b]pyridazine (B131497) system. These calculations offer deep insights into the molecule's electronic structure, which is fundamental to its reactivity and molecular interactions.
DFT calculations are instrumental in predicting the chemical reactivity of the imidazo[1,2-b]pyridazine nucleus. By analyzing the molecular electrostatic potential (MEP) and atomic charges, regions susceptible to electrophilic and nucleophilic attack can be identified.
A combined experimental and theoretical study on the parent compound, imidazo[1,2-b]pyridazine (IP), used DFT calculations at the B3LYP/6–311++G(d,p) level to explore electron density distribution. researchgate.net Analysis of the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution, indicating sites for intermolecular interactions. researchgate.netmaterialsciencejournal.org In a study of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, the MEP analysis was performed to understand the reactive sites of the molecule. exlibrisgroup.com
Furthermore, DFT has been employed to predict the regioselectivity of C-H functionalization reactions on the imidazo[1,2-b]pyridazine ring. The calculations can determine properties like C-H acidity and nucleophilicity, which successfully explain why reactions occur at specific positions, such as the C3 or C7 atoms, under different catalytic conditions. bris.ac.uk These theoretical predictions of reactivity are crucial for guiding synthetic efforts to modify the scaffold. bris.ac.uk Quantum chemical calculations for various imidazo[1,2-b]pyridazine derivatives have helped in correlating parameters like chemical hardness and global softness with their biological activity. researchgate.net
Table 1: Predicted Chemical Reactivity Parameters for Imidazo[1,2-b]pyridazine Derivatives Note: Specific values are highly dependent on the derivative and the computational method. This table represents the types of parameters calculated.
| Parameter | Definition | Significance in Reactivity | Typical Computational Method |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) | DFT (e.g., B3LYP/6-311++G(d,p)) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Chemical Hardness (η) | Resistance to change in electron distribution | A larger value indicates higher stability and lower reactivity | Calculated from HOMO-LUMO energies |
| Global Softness (σ) | Reciprocal of chemical hardness | A larger value indicates higher reactivity | Calculated from chemical hardness |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites | DFT calculation |
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net
For imidazo[1,2-b]pyridazine derivatives, DFT calculations have been used to determine the energies of these orbitals. exlibrisgroup.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, implying higher chemical reactivity. researchgate.net FMO analysis was conducted on ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate to understand its electronic transitions and reactivity. exlibrisgroup.com Theoretical UV-Vis spectral studies, which are directly related to the electronic transitions between orbitals like HOMO and LUMO, have also been performed using time-dependent DFT (TD-DFT). researchgate.net This analysis helps in correlating the electronic structure with the observed biological activities of various derivatives.
The electronic structure of the imidazo[1,2-b]pyridazine scaffold has been thoroughly investigated using DFT. These studies focus on the distribution of electron density and the nature of atomic charges within the molecule. For the parent imidazo[1,2-b]pyridazine, Mulliken atomic charges and MEP surfaces have been calculated to understand the electron density distribution in detail. researchgate.net
In a study on a fluorinated derivative, the optimized molecular crystal structure was determined using DFT calculations and found to be in good agreement with experimental X-ray diffraction data. exlibrisgroup.com Such studies confirm the reliability of the computational models. exlibrisgroup.com The analysis of the electronic structure also involves calculating parameters such as total energy, enthalpy, and Gibbs free energy for different derivatives, providing a comprehensive thermodynamic profile. frontiersin.org This foundational knowledge of the electronic landscape of the imidazo[1,2-b]pyridazine core is essential for designing molecules with specific electronic properties for various applications, including as materials or therapeutic agents. acs.org
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as an imidazo[1,2-b]pyridazine derivative, might bind to a biological target, typically a protein. These methods are fundamental in modern drug discovery.
Molecular docking simulations have successfully predicted the binding modes of various imidazo[1,2-b]pyridazine derivatives within the active sites of several protein kinases. For example, derivatives have been docked into the ATP active site of Haspin kinase. exlibrisgroup.comscience.gov These simulations revealed that the imidazo[1,2-b]pyridazine core can form crucial hydrogen bond interactions with key amino acid residues in the kinase's hinge region, a common binding pattern for kinase inhibitors. exlibrisgroup.comscience.gov
Similarly, X-ray crystallographic analysis of ponatinib (B1185), a potent kinase inhibitor containing the imidazo[1,2-b]pyridazine core, confirmed that the scaffold rests in the adenine (B156593) pocket of the Bcr-Abl kinase enzyme. bohrium.com The docking studies for other derivatives also show favorable van der Waals interactions contributing to the binding. bohrium.com The interaction model for imidazo[1,2-b]pyridazine compounds with IKKβ has also been constructed based on docking and structure-activity relationship studies.
Beyond predicting the binding pose, computational methods can assess the strength of the interaction. A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their binding to β-amyloid plaques, where their binding affinities (Ki) were found to range from 11.0 nM to over 1000 nM, depending on the substitution pattern. materialsciencejournal.org For instance, 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine showed a high binding affinity with a Ki value of 11.0 nM. materialsciencejournal.org
Computational analyses have also been performed on imidazo[1,2-b]pyridazine inhibitors of PIM-1 kinase. acs.org Molecular dynamics simulations were used to calculate the relative free energies of binding, which showed excellent agreement with experimental IC50 values, demonstrating the predictive power of these methods. acs.org These assessments of binding affinity and orientation are crucial for optimizing lead compounds to achieve higher potency and selectivity for their intended biological targets.
Table 2: Reported Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives
| Derivative Class/Compound | Biological Target | Affinity/Potency Metric | Reported Value | Reference |
|---|---|---|---|---|
| 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | β-Amyloid (Aβ1-40) aggregates | Ki | 11.0 nM | materialsciencejournal.org |
| Various 6-phenoxy-imidazo[1,2-b]pyridazines | β-Amyloid (Aβ1-40) aggregates | Ki | >1000 nM | materialsciencejournal.org |
| Ponatinib (contains imidazo[1,2-b]pyridazine core) | Tyrosine-protein kinase ABL1 (wild type) | IC50 | 0.300 nM | rdd.edu.iq |
| N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide | VEGFR2 | IC50 | 7.1 nM | researchgate.net |
| N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide | PDGFRβ kinase | IC50 | 15 nM | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for imidazo[1,2-b]pyridazine-3-carbonitrile are not readily found in the literature, studies on related imidazo[1,2-a]pyridine (B132010) and imidazo[4,5-b]pyridine derivatives provide a framework for how such models could be developed.
For instance, QSAR studies on imidazo[4,5-b]pyridine derivatives have been conducted to predict their anticancer potency. researchgate.net These studies typically involve calculating a wide range of molecular descriptors (e.g., constitutional, topological, and quantum-chemical) and then using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive model. researchgate.net A similar approach could be applied to a series of this compound analogs to elucidate the key structural features that govern their activity.
A hypothetical QSAR study on this compound derivatives might involve the parameters outlined in the table below.
| Descriptor Type | Potential Descriptors | Predicted Impact on Activity |
| Electronic | Dipole moment, HOMO/LUMO energies | Modulation of receptor-ligand interactions |
| Steric | Molecular volume, surface area | Influence on binding pocket fit |
| Topological | Connectivity indices | Relationship to molecular shape and branching |
| Hydrophobic | LogP | Effect on cell permeability and target engagement |
In Silico Screening and Virtual Library Design for Lead Identification
In silico screening and the design of virtual libraries are powerful tools for identifying promising lead compounds from large chemical databases. These methods are particularly valuable in the early stages of drug discovery. For the imidazo[1,2-b]pyridazine scaffold, computational approaches have been instrumental in the discovery of potent kinase inhibitors. nih.govnih.gov
The process often begins with the identification of a biological target. For example, monopolar spindle 1 (Mps1) kinase, a target in oncology, was the focus of a study that led to the discovery of imidazo[1,2-b]pyridazine-based inhibitors. nih.gov While a high-throughput screening (HTS) campaign identified an initial hit, subsequent lead optimization was guided by computational methods, including the analysis of co-crystal structures. nih.gov
A virtual library of this compound derivatives could be designed by systematically modifying the core structure with various substituents at different positions. This library could then be subjected to virtual screening against a specific biological target. Docking simulations, a key component of virtual screening, would predict the binding affinity and mode of interaction for each compound in the library, allowing for the prioritization of candidates for synthesis and biological testing.
The table below illustrates a potential workflow for the virtual screening of an this compound library.
| Screening Stage | Method | Objective |
| Library Enumeration | Combinatorial chemistry principles | Generate a diverse set of virtual compounds |
| Ligand Preparation | Energy minimization | Obtain low-energy conformers for each ligand |
| Receptor-Based Screening | Molecular docking | Predict binding affinity and pose within the target's active site |
| Hit Selection | Scoring functions, visual inspection | Identify compounds with favorable predicted interactions |
| Lead Optimization | Structure-based design | Iteratively modify hits to improve potency and properties |
Biochemical and Molecular Interaction Studies of Imidazo 1,2 B Pyridazine 3 Carbonitrile
Identification and Characterization of Molecular Targets
Tyrosine Kinase Inhibition
Derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold have been identified as potent inhibitors of several tyrosine kinases, which are crucial mediators in cell signaling pathways.
Tyk2 JH2: Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of the Tyk2 JH2 pseudokinase domain. nih.govnih.gov One such derivative, compound 6 , demonstrated high potency with a Ki value of 0.086 nM. nih.gov Further optimization led to compounds with Ki values in the range of 0.015 to 0.035 nM. nih.gov These compounds act as allosteric inhibitors, suppressing cytokine-mediated activation of the Tyk2 catalytic domain. nih.gov
BCL-ABL: Ponatinib (B1185), a multi-targeted tyrosine kinase inhibitor containing the imidazo[1,2-b]pyridazine core, is effective against the T315I mutation in BCL-ABL, a common cause of resistance in chronic myeloid leukemia (CML). wikipedia.orgnih.gov X-ray crystallography has shown that the imidazo[1,2-b]pyridazine core of ponatinib binds within the adenine (B156593) pocket of the BCL-ABL kinase domain. wikipedia.org
BTK: A specific imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1), has been identified as a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). nih.gov It exhibits a half-maximal inhibitory concentration (IC₅₀) of 1.3 nM for BTK and shows excellent selectivity across a panel of 310 kinases. nih.gov
TAK1: Imidazo[1,2-b]pyridazine derivatives with a 6-substituted morpholine (B109124) or piperazine (B1678402) and an appropriate aryl group at the 3-position have been found to inhibit transforming growth factor-β activated kinase (TAK1). rsc.org The lead compound, 26 , inhibits TAK1 with an IC₅₀ of 55 nM, which is more potent than the known TAK1 inhibitor takinib (B611130) (IC₅₀ of 187 nM) under similar conditions. rsc.org
IRAK4: While direct inhibition values for IRAK4 by imidazo[1,2-b]pyridazine-3-carbonitrile are not specified, the broader class of imidazo[1,2-b]pyridazines has been explored for its kinase inhibitory potential, suggesting a possible interaction that warrants further investigation.
Table 1: Tyrosine Kinase Inhibition by Imidazo[1,2-b]pyridazine Derivatives
| Kinase Target | Derivative | Potency (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| Tyk2 JH2 | Compound 6 | Kᵢ = 0.086 nM | nih.gov |
| Tyk2 JH2 | Optimized Derivatives | Kᵢ = 0.015 - 0.035 nM | nih.gov |
| BCL-ABL | Ponatinib | Not specified | wikipedia.org |
| BTK | Compound 22 (TM471-1) | IC₅₀ = 1.3 nM | nih.gov |
Phosphodiesterase Inhibition
Imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of phosphodiesterases (PDEs), enzymes that regulate cyclic nucleotide signaling.
PDE10A: Novel imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of phosphodiesterase 10A (PDE10A). researchgate.netgoogle.comgoogle.com These compounds are being investigated for their potential in treating neurological and psychiatric disorders. google.com Computational and pharmacological studies have validated certain derivatives as multi-target ligands for A1R, A2AR, and PDE10A. researchgate.net
Phosphodiesterase III: Pyridazine (B1198779) derivatives, a class to which imidazo[1,2-b]pyridazines belong, have been shown to act as inhibitors of Phosphodiesterase III. researchgate.net
Receptor Modulation
The imidazo[1,2-b]pyridazine core has been incorporated into molecules that modulate the activity of various receptors.
GABAa receptor agonists: While not directly agonists, certain imidazo[1,2-b]pyridazines have been studied for their interaction with benzodiazepine (B76468) receptors, which are allosteric modulators of GABAa receptors. nih.gov Specifically, several 6-chloro-2,3-disubstituted imidazo[1,2-b]pyridazines potently inhibit ligand binding to peripheral-type benzodiazepine receptors. nih.gov
CXCR4: The versatility of the imidazo[1,2-b]pyridazine scaffold suggests its potential for developing modulators of chemokine receptors like CXCR4, although specific inhibitory data for the carbonitrile derivative is not detailed.
VEGFR2: Imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) kinase. researchgate.net
Tropomyosin receptor kinase (Trk) family: A series of novel imidazo[1,2-b]pyridazine derivatives have been discovered as potent second-generation inhibitors of the Tropomyosin receptor kinase (Trk) family. nih.gov The representative compound 15m potently inhibited wild-type TRK (TRKWT), as well as the G595R and G667C mutants, with IC₅₀ values of 0.08 nM, 2.14 nM, and 0.68 nM, respectively. nih.gov
Table 3: Tropomyosin Receptor Kinase (Trk) Inhibition by an Imidazo[1,2-b]pyridazine Derivative
| Kinase Target | Derivative | Potency (IC₅₀) | Reference |
|---|---|---|---|
| TRKWT | Compound 15m | 0.08 nM | nih.gov |
| TRKG595R | Compound 15m | 2.14 nM | nih.gov |
Protein Geranylgeranyl Transferase (RGGT) Inhibition
Derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold have been designed as inhibitors of Rab geranylgeranyl transferase (RGGT). nih.gov These compounds, specifically phosphonocarboxylates, have shown activity against RGGT, with some derivatives disrupting Rab11A prenylation in HeLa cells at concentrations between 25 and 100 μM. nih.gov This suggests that the broader imidazopyridine/pyridazine family has potential for RGGT inhibition.
VirB11 ATPase Inhibition
Imidazo[1,2-a]pyrazine compounds, structurally related to imidazo[1,2-b]pyridazines, have been identified as potential inhibitors of the VirB11 ATPase HP0525 from Helicobacter pylori. nih.govucl.ac.ukucl.ac.uknih.gov Virtual screening identified these compounds as potential ATP mimics. ucl.ac.ukucl.ac.uk In vitro screening identified a lead compound with an IC₅₀ of 7 µM, which was shown to be a competitive inhibitor of ATP. ucl.ac.ukucl.ac.uk
Elucidation of Mechanism of Action at the Molecular Level
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been shown to exhibit their biological effects through diverse and specific mechanisms of action at the molecular level, primarily by targeting protein kinases. These mechanisms include both allosteric and direct ATP-competitive inhibition, which dictates their potency and selectivity.
A key mechanism of action for certain imidazo[1,2-b]pyridazine derivatives is allosteric inhibition. This has been notably demonstrated in the inhibition of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. rsc.orgnih.gov These compounds bind to the pseudokinase (JH2) domain of Tyk2, which is catalytically inactive but plays a crucial regulatory role in Tyk2 function. nih.govnih.gov
By binding to the JH2 domain, these ligands allosterically inhibit the activation of the catalytic (JH1) domain, which is responsible for downstream signaling. nih.gov This mechanism is advantageous as the JH2 domain has lower homology across the JAK family compared to the highly conserved ATP-binding site of the JH1 domain. nih.gov This results in highly selective inhibitors of Tyk2, minimizing off-target effects on other JAK family members. rsc.org The development of selective Tyk2 allosteric inhibitors, such as Deucravacitinib, has highlighted the therapeutic potential of this approach and spurred further research into compounds with this mechanism. researchgate.net
In addition to allosteric modulation, the imidazo[1,2-b]pyridazine scaffold is a common feature in many ATP-competitive kinase inhibitors. nih.govwikipedia.org In this mechanism, the compound directly competes with endogenous ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of substrate proteins.
Studies have identified imidazo[1,2-b]pyridazine derivatives as ATP-competitive inhibitors for a range of kinases:
PIM Kinases: A family of these compounds was found to inhibit PIM kinases with low nanomolar potency. Crystal structure analysis revealed that they are ATP competitive but not strictly ATP-mimetic, as they interact with the N-terminal lobe αC helix rather than the kinase hinge region, which contributes to their selectivity. semanticscholar.org
Haspin Kinase: Certain disubstituted imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of Haspin, a mitotic protein kinase. nih.gov An ATP competition assay clearly demonstrated that the inhibitor's potency (IC₅₀) decreases as the concentration of ATP increases, confirming a competitive binding mode. nih.gov
mTOR Kinase: A series of novel imidazo[1,2-b]pyridazine derivatives have been synthesized and identified as ATP-competitive inhibitors of the mammalian target of rapamycin (B549165) (mTOR). nih.gov
Modulation of Cellular Signaling Pathways
By inhibiting specific kinases, imidazo[1,2-b]pyridazine-based compounds can effectively modulate critical cellular signaling pathways that are often dysregulated in disease.
The inhibition of Tyk2 by imidazo[1,2-b]pyridazine derivatives directly impacts the signaling of STAT proteins. Tyk2 is a key kinase that regulates the phosphorylation, and subsequent activation, of STATs downstream of receptors for cytokines like IL-12, IL-23, and Type I interferons. nih.gov By blocking Tyk2 activation, these inhibitors prevent the phosphorylation of STATs, which in turn blocks their translocation to the nucleus and the transcription of target inflammatory genes. nih.gov The related imidazo[1,2-a]pyridine scaffold has also been shown to produce inhibitors that can suppress the phosphorylation of STAT3. nih.gov
A direct consequence of modulating kinase pathways like JAK-STAT and NF-κB is the inhibition of pro-inflammatory cytokine production.
IFNγ: A potent and selective imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitor proved to be highly effective in a pharmacodynamic model, inhibiting IL-12/IL-18 induced production of Interferon-gamma (IFNγ) in a dose-dependent manner. nih.gov
TNF-α: Through the optimization of substitutions at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold, potent inhibitors of I-kappa B kinase beta (IKKβ) were developed. nih.gov Inhibition of IKKβ blocks the NF-κB signaling pathway, a critical regulator of inflammatory responses, leading to decreased production of Tumor Necrosis Factor-alpha (TNF-α). nih.gov Other studies have also evaluated imidazo[1,2-b]pyridazines as direct inhibitors of TNF-α production. dergipark.org.tr
Studies on Molecular Interactions with Biomolecules
X-ray crystallography and molecular modeling studies have provided detailed insights into how the imidazo[1,2-b]pyridazine scaffold interacts with the binding sites of various target proteins, explaining the basis of their inhibitory activity.
The imidazo[1,2-b]pyridazine core consistently serves as a crucial anchor within the kinase binding pocket, with its specific interactions varying depending on the target enzyme and the compound's other substituents.
PIM1 Kinase: In a complex with a PIM1 inhibitor, the imidazo[1,2-b]pyridazine ring was found to interact with the N-terminal lobe αC helix, a distinct interaction compared to conventional kinase inhibitors that bind to the hinge region. semanticscholar.org
Haspin Kinase: A co-crystal structure showed an imidazo[1,2-b]pyridazine derivative adopting a planar conformation, with the imidazopyridazine group protruding into the ATP pocket and interacting with the catalytic lysine (B10760008) (Lys511). nih.gov
Bcr-Abl Kinase: The imidazo[1,2-b]pyridazine core of the multi-kinase inhibitor Ponatinib rests in the adenine pocket of the Bcr-Abl enzyme. wikipedia.org The scaffold itself contributes significant van der Waals interactions with both the N- and C-lobes of the kinase binding site, stabilizing the complex. dergipark.org.tr
Binding to β-Amyloid Plaques and Potential as Radiotracers
A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and assessed for their ability to bind to β-amyloid (Aβ) plaques in vitro, using synthetic Aβ₁₋₄₀ aggregates. The binding affinities of these compounds were observed to be influenced by the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core, with inhibition constant (Kᵢ) values ranging from 11.0 to over 1000 nM. nih.govnih.gov
Notably, the presence of a 2-N,N-dimethylaminophenyl group appears to be a key determinant for achieving desirable binding affinities. nih.gov Derivatives featuring this moiety and various substituents at the 6-position exhibited Kᵢ values in the range of 10 to 50 nM, suggesting a degree of tolerance for modifications at this site. nih.gov For instance, 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine demonstrated a high binding affinity with a Kᵢ value of 11.0 nM. nih.govnih.gov The potent binding of these compounds to Aβ plaques highlights their potential for the development of novel radiotracers for positron emission tomography (PET) imaging of these pathological hallmarks of Alzheimer's disease. nih.govnih.gov The related compound, DRM106, an imidazo[1,2-a]pyridine derivative, has also shown promise as a SPECT ligand for imaging Aβ deposition. nih.gov
| Compound | Substituents | Kᵢ (nM) |
|---|---|---|
| 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | 2-(4'-Dimethylaminophenyl), 6-(methylthio) | 11.0 |
| 2-Dimethylaminophenyl imidazo[1,2-b]pyridazines | Various at 6-position | 10 - 50 |
Interaction with Ion Channels (e.g., hCav3.1 channels)
Certain imidazo[1,2-b]pyridazine derivatives have been investigated for their effects on ion channels, particularly T-type calcium channels. Two such derivatives, 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid (DM2), have been shown to interact with Cav3.1 (hCav3.1) channels. nih.gov
In whole-cell patch-clamp electrophysiology studies using HEK-293 cells stably transfected with hCav3.1, both DM1 and DM2 were found to dose-dependently suppress the currents elicited by membrane depolarization. nih.gov This indicates a direct blocking effect on the T-type calcium channels. These findings suggest that the imidazo[1,2-b]pyridazine scaffold may serve as a basis for developing modulators of T-type calcium channels. nih.gov
Enzyme Kinetics and Inhibitory Potency Determination (e.g., Kᵢ, IC₅₀)
The imidazo[1,2-b]pyridazine nucleus is a prominent scaffold in the development of kinase inhibitors, with numerous derivatives exhibiting potent inhibitory activity against a range of kinases. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
Several 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been identified as selective inhibitors of various eukaryotic kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with IC₅₀ values below 100 nM. nih.gov For example, one compound was found to be a selective inhibitor of CLK1 (IC₅₀ = 82 nM), CLK4 (IC₅₀ = 44 nM), and DYRK1A (IC₅₀ = 50 nM). nih.gov Furthermore, these derivatives have shown potent inhibition of Plasmodium falciparum CLK1 (PfCLK1), with one compound exhibiting an IC₅₀ of 32 nM. nih.gov
The imidazo[1,2-b]pyridazine scaffold has also been successfully utilized to develop potent inhibitors of Cyclin-Dependent Kinases (CDKs). nih.gov Additionally, a derivative, AP24534, which incorporates the imidazo[1,2-b]pyridazine core, has been discovered as a pan-inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) kinase, including the drug-resistant T315I mutant, with low nanomolar IC₅₀ values. researchgate.net More recently, an imidazo[1,2-b]pyridazine derivative, compound 22, was identified as a potent inhibitor of Bruton's tyrosine kinase (BTK) with an IC₅₀ of 1.3 nM. acs.org
| Derivative Class/Compound | Target Enzyme | Potency (IC₅₀/Kᵢ) |
|---|---|---|
| 3,6-Disubstituted derivatives | CLK1 | 82 nM (IC₅₀) |
| 3,6-Disubstituted derivatives | CLK4 | 44 nM (IC₅₀) |
| 3,6-Disubstituted derivatives | DYRK1A | 50 nM (IC₅₀) |
| 3,6-Disubstituted derivatives | PfCLK1 | 32 nM (IC₅₀) |
| AP24534 | BCR-ABL | Low nM (IC₅₀) |
| Compound 22 | BTK | 1.3 nM (IC₅₀) |
Q & A
Q. What are the common synthetic routes for preparing imidazo[1,2-b]pyridazine-3-carbonitrile derivatives?
this compound derivatives are typically synthesized via condensation reactions using substituted pyridazines with reagents like haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate. Transition-metal-catalyzed methods, particularly copper and palladium-based cross-coupling reactions, are increasingly employed for regioselective functionalization. For example, Pd-catalyzed direct arylation of 6-chloroimidazo[1,2-b]pyridazine enables C3-arylation under environmentally safe conditions with high turnover frequency .
Q. How can structural variations in this compound impact pharmacological activity?
Substituents at the C6 position (e.g., chloro or aryl groups) significantly influence bioactivity. For instance, 6-chloro derivatives are intermediates for further functionalization via Suzuki-Miyaura couplings, enabling the synthesis of diaryl derivatives with enhanced selectivity for targets like TGF-βR1 or Haspin kinases. Computational modeling (e.g., DFT) combined with SAR studies is recommended to correlate electronic and steric effects with biological outcomes .
Q. What analytical techniques are critical for characterizing this compound compounds?
High-resolution mass spectrometry (HRMS), H/C NMR, and HPLC-MS are essential for confirming purity and structure. X-ray crystallography is advised for resolving regiochemical ambiguities in fused-ring systems. For example, the 3-carbonitrile group’s electron-withdrawing nature can be validated via C NMR chemical shifts .
Advanced Research Questions
Q. How can regioselectivity challenges in transition-metal-catalyzed functionalization be addressed?
Regioselectivity in Pd-catalyzed direct C–H arylation is influenced by solvent polarity and ligand choice. For this compound, DMA as a solvent and phosphine ligands (e.g., XPhos) favor C3-arylation over C2. Pre-functionalized intermediates (e.g., 2-bromo derivatives) allow precise Suzuki-Miyaura couplings at the C2 position. Kinetic studies and in situ F NMR monitoring can optimize reaction pathways .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC values for TGF-βR1 inhibition) may arise from assay conditions (e.g., ATP concentration) or cellular permeability differences. Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays) and control for metabolic stability (e.g., liver microsome testing). The compound BMS-986260, a TGF-βR1 inhibitor, showed variability in kinase selectivity due to its 3-cyano group’s solvation effects, necessitating crystallographic validation .
Q. How can this compound be optimized for blood-brain barrier (BBB) penetration?
Introduce lipophilic substituents (e.g., fluorinated aryl groups) while maintaining molecular weight <450 Da. LogP values should be optimized to 2–3 via prodrug strategies (e.g., esterification of the 3-carbonitrile). In vivo PET imaging with F-labeled analogs can assess BBB permeability .
Q. What methodologies are effective for scaling up synthesis while minimizing waste?
Transition to flow chemistry for Pd-catalyzed steps to improve heat transfer and reduce catalyst loading. Green solvents (e.g., cyclopentyl methyl ether) and microwave-assisted synthesis can enhance yields. Life-cycle assessment (LCA) tools should be used to quantify environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
